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molecular formula C7H11N3O B8428156 N-(1,3-dimethylpyrazol-4-yl)acetamide

N-(1,3-dimethylpyrazol-4-yl)acetamide

Cat. No. B8428156
M. Wt: 153.18 g/mol
InChI Key: UHYKUTRNLASKGT-UHFFFAOYSA-N
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Patent
US08569298B2

Procedure details

Acetic anhydride (27.2 mL, 243.89 mmol) was dropwise added to a stirred suspension of 1,3-dimethyl-pyrazol-4-amine hydrochloride (12 g, 81.30 mmol) and potassium acetate (7.98 g, 81.30 mmol) in EtOAc (250 mL) at 25° C. The suspension was stirred for 1 hour and the insoluble was removed by filtration. After evaporation of the solvent, the resulting crude material was purified by chromatography on silica gel eluting with 0% to 10% of MeOH in DCM. After evaporation of the solvent, the residue was triturated in Et2O. The resulting precipitate was collected by filtration, washed with Et2O and dried to a constant weight to afford N-(1,3-dimethylpyrazol-4-yl)acetamide. The filtrate was concentrated and purified by flash chromatography on silica gel eluting with 0 to 10% MeOH in DCM. The solvent was evaporated to dryness to afford more N-(1,3-dimethylpyrazol-4-yl)acetamide. The two batches were combined to give N-(1,3-dimethylpyrazol-4-yl)acetamide (6.40 g, 51.4%) as a off-white solid.
Quantity
27.2 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
7.98 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.Cl.[CH3:9][N:10]1[CH:14]=[C:13]([NH2:15])[C:12]([CH3:16])=[N:11]1.C([O-])(=O)C.[K+]>CCOC(C)=O>[CH3:9][N:10]1[CH:14]=[C:13]([NH:15][C:5](=[O:7])[CH3:6])[C:12]([CH3:16])=[N:11]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
27.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
12 g
Type
reactant
Smiles
Cl.CN1N=C(C(=C1)N)C
Name
potassium acetate
Quantity
7.98 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insoluble was removed by filtration
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the resulting crude material was purified by chromatography on silica gel eluting with 0% to 10% of MeOH in DCM
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was triturated in Et2O
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried to a constant weight

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=C(C(=C1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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